molecular formula C6H11NO B1322022 2-Azabicyclo[2.2.1]heptan-6-ol CAS No. 37723-38-9

2-Azabicyclo[2.2.1]heptan-6-ol

Cat. No.: B1322022
CAS No.: 37723-38-9
M. Wt: 113.16 g/mol
InChI Key: AUBJWMXFVGCAGR-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptan-6-ol is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Nucleoside Analogues

2-Azabicyclo[2.2.1]heptan-6-ol has been employed as a versatile intermediate in the synthesis of various nucleosides, including cyclopentyl carbocyclic 2-deoxy-, 3-deoxy-, and ara- ribonucleoside analogues. This demonstrates its utility in the efficient synthesis of complex organic molecules like carbocyclic thymidine (Dominguez & Cullis, 1999).

Synthesis and Conversion Processes

The compound is instrumental in the synthesis of 6-substituted 2-azabicyclo[2.2.1]heptanes, offering a facile route through novel tricyclic systems. This process includes oxidation and reaction steps to produce bicyclic systems, demonstrating the compound's importance in creating new chemical structures (Portoghese & Sepp, 1973).

Stereochemical Studies

This compound is central to the stereochemical investigation of related compounds. Studies have achieved the synthesis of both exo and endo stereoisomers of related azabicyclo compounds, contributing significantly to the understanding of their stereochemistry (Ramanaiah et al., 1999).

Applications in Alcohol Oxidation

Research shows that derivatives of this compound, such as 7-azabicyclo[2.2.1]heptan-7-ol, can catalyze the oxidation of secondary alcohols to ketones, using molecular oxygen and copper cocatalysts. This highlights its potential application in oxidation reactions at room temperature (Toda et al., 2023).

Microbiological Oxygenation

The compound has also found applications in microbiological oxygenation processes. Studies involving fungi like Beauveria bassiana and Rhizopus nigricans have demonstrated the oxygenation of N-substituted bridgehead azabicycloalkanes, including derivatives of this compound. This research contributes to the understanding of microbial transformations in organic chemistry (Davis et al., 1997).

Future Directions

The future directions for research on 2-Azabicyclo[2.2.1]heptan-6-ol and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes used in their synthesis could be further optimized or expanded to include a wider range of substrates . Additionally, the potential biological activities of these compounds, such as their muscarinic agonist activity, could be further investigated .

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-2-4-1-5(6)7-3-4/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBJWMXFVGCAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1NC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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